![molecular formula C11H9F3N2O B2933282 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine CAS No. 446276-00-2](/img/structure/B2933282.png)
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine (abbreviated as MTI) is a small molecule that has been studied as a potential therapeutic agent for a variety of diseases. It is a member of the isoxazolamine class of molecules, which are characterized by a five-member ring containing an oxygen atom and a nitrogen atom. MTI has been studied for its potential use in treating diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, it has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways.
科学的研究の応用
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine has been studied for its potential use in treating a variety of diseases. It has been studied as a potential therapeutic agent for cancer, inflammation, and neurodegenerative diseases. In particular, it has been studied for its potential to inhibit the growth of cancer cells. Additionally, it has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways, which may be beneficial for the treatment of inflammation and neurodegenerative diseases.
作用機序
Target of Action
A structurally similar compound, fluoxetine, which is n-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, is known to interact with the serotonin reuptake transporter protein .
Mode of Action
Fluoxetine, a similar compound, blocks the reuse of serotonin by inhibiting the reuptake transporter protein located in the presynaptic terminal . This mechanism might provide some insight into the potential mode of action of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine.
Biochemical Pathways
The inhibition of serotonin reuptake by fluoxetine can lead to an increase in serotonin concentration in the synaptic cleft, affecting the serotonergic pathway .
Result of Action
The increase in serotonin concentration due to the inhibition of its reuptake can lead to enhanced serotonergic neurotransmission .
実験室実験の利点と制限
The main advantage of using 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine in laboratory experiments is its ability to inhibit the activity of COX-2. This can be beneficial for the study of inflammation and other diseases. Additionally, it can be synthesized using a variety of methods, which makes it relatively easy to obtain in the laboratory. A potential limitation of using 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine in laboratory experiments is that it is relatively expensive, which may make it cost-prohibitive for some experiments.
将来の方向性
The potential of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine as a therapeutic agent is still being explored. Future research may focus on the development of new synthesis methods for 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine, as well as the development of new methods for its delivery to target tissues. Additionally, further research may focus on the development of new methods for assessing its efficacy in the treatment of various diseases. Finally, further research may focus on the development of new methods for identifying new targets for 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine and the development of new methods for modulating the activity of enzymes involved in signal transduction pathways.
合成法
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine can be synthesized using a variety of methods. The most commonly used method is the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with trifluoromethylmagnesium bromide in the presence of a base. This reaction results in the formation of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine and trifluoromethylmagnesium chloride. Other methods for the synthesis of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine include the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with a trifluoromethyl halide, the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with a trifluoromethyl sulfonate, and the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with a trifluoromethyl carbonate.
特性
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-6-9(10(15)17-16-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAOVLVIOVBPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。